molecular formula C18H18BrNO3 B2516889 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326937-85-2

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2516889
CAS No.: 1326937-85-2
M. Wt: 376.25
InChI Key: WSFSEVZPWPLXOX-UHFFFAOYSA-N
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Description

7-Bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • A 3-ethoxybenzyl group at the 4-position, contributing to lipophilicity and influencing receptor-binding interactions.
  • A ketone group at the 3-position, which may participate in hydrogen bonding or serve as a site for further derivatization.

Properties

IUPAC Name

7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSEVZPWPLXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 3-ethoxybenzyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazepines with various functional groups.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds similar to 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit antimicrobial properties. The benzoxazepine core is known to enhance the efficacy against various bacterial and fungal strains. Comparative studies have shown that derivatives with bromine substitutions can increase potency against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazepine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis or inflammatory bowel disease.

Neuropharmacological Applications

There is emerging evidence supporting the use of benzoxazepine derivatives in neuropharmacology. These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for disorders such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazepine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Compound NameInhibition Zone (mm)Bacterial Strain
7-Bromo Compound15Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus
7-Bromo Compound14Escherichia coli
Standard Antibiotic15Escherichia coli

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of various benzoxazepine derivatives, it was found that the tested compound reduced levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which the compound could mitigate inflammation.

Compound NameTNF-alpha Reduction (%)IL-6 Reduction (%)
7-Bromo Compound4550
Control (No Treatment)00

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with receptors to alter their signaling pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Features

Compound Name Substituents (Position) Key Differences Source References
7-Bromo-4-(3-ethoxybenzyl)-... (Target) 7-Br (benzene); 3-ethoxybenzyl (4) High lipophilicity, ethoxy group
7-Bromo-4-(4-ethylbenzyl)-... 7-Br (benzene); 4-ethylbenzyl (4) Ethyl vs. ethoxy group; altered binding
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3... 7-Cl (benzene); allyl (4) Chloro substitution; allyl flexibility
7-Benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoyl (7); no halogen Ketone at 7-position; discontinued
7-Bromo-4-[2-(4-chlorophenyl)ethyl]-... 7-Br (benzene); 4-chlorophenethyl (4) Chlorophenyl moiety; enhanced polarity

Key Observations:

Halogen Effects: The 7-bromo group in the target compound may enhance stability and receptor affinity compared to non-halogenated analogs (e.g., 7-benzoyl derivative) .

Benzyl Group Modifications :

  • The 3-ethoxybenzyl substituent in the target compound introduces an oxygen atom, improving solubility relative to purely hydrocarbon chains (e.g., 4-ethylbenzyl) .
  • The 4-chlorophenethyl group in a related compound increases polarity, which could influence blood-brain barrier penetration .

Discontinued Compounds: Derivatives like 7-benzoyl-4,5-dihydro-...

Research Implications

  • The 3-ethoxybenzyl group in the target compound may offer a balance between lipophilicity and solubility, making it a candidate for CNS drug development.
  • Structural analogs with allyl or chlorophenyl groups could serve as leads for anti-inflammatory or antimicrobial agents, though further in vitro studies are needed .

Biological Activity

7-Bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

The compound features a benzoxazepine core with bromine and ethoxybenzyl substituents that contribute to its biological activity. Its chemical formula is C15H16BrN1O2C_{15}H_{16}BrN_{1}O_{2}, and it has a molecular weight of approximately 325.20 g/mol.

Biological Activity Overview

Research indicates that derivatives of benzoxazepines exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have highlighted the cytotoxic effects of benzoxazepines against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial and fungal strains, suggesting potential for development as antimicrobial agents.
  • Neuroprotective Effects : Some derivatives demonstrate protective effects in neurodegenerative models, indicating potential applications in treating conditions like Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Inhibition of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : Alteration in signaling pathways such as those involving apoptosis (e.g., caspase activation).
  • Interaction with DNA : Potential intercalation into DNA or interference with DNA repair mechanisms.

Case Studies

  • Antitumor Efficacy :
    • A study investigated the cytotoxic effects of various benzoxazepine derivatives on human cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines .
  • Antimicrobial Activity :
    • Research involving the evaluation of antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .
  • Neuroprotective Studies :
    • In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .

Data Tables

Biological ActivityTest SystemIC50/MIC ValuesReference
AntitumorVarious cancer cell lines5 - 15 µM
AntimicrobialS. aureus32 µg/mL
E. coli32 µg/mL
NeuroprotectionNeuronal culturesReduction in cell death by 40%

Safety Profile

While initial studies suggest promising biological activities, safety assessments are crucial. The compound has been classified with warnings for skin irritation and acute toxicity upon ingestion . Further toxicological studies are required to establish a comprehensive safety profile.

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